molecular formula C17H23F3N2O2 B2753794 tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate CAS No. 1713160-77-0

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2753794
CAS No.: 1713160-77-0
M. Wt: 344.378
InChI Key: KMVWPDGLGCSRCV-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2 It is a piperidine derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Scientific Research Applications

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-9-7-16(21,8-10-22)12-5-4-6-13(11-12)17(18,19)20/h4-6,11H,7-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWPDGLGCSRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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